"synthesis of Bromodifluoroacetyl bromide from 1,1-difluoroethylene"
"synthesis of Bromodifluoroacetyl bromide from 1,1-difluoroethylene"
An In-depth Technical Guide to the Synthesis of Bromodifluoroacetyl Bromide from 1,1-Difluoroethylene
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Bromodifluoroacetyl Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The bromodifluoroacetyl group (BrCF₂CO-) is a particularly valuable building block, serving as a versatile precursor for a wide range of more complex fluorinated structures.[3][4] Its utility is derived from the unique electronic properties conferred by the two fluorine atoms and the reactive handles provided by the bromine atom and the acyl bromide. This guide provides a comprehensive, field-proven methodology for the synthesis of bromodifluoroacetyl bromide, with a primary focus on a practical and scalable route originating from the readily available starting material, 1,1-difluoroethylene (vinylidene fluoride).
Synthetic Strategy: A Multi-Step Pathway from 1,1-Difluoroethylene
The synthesis of bromodifluoroacetyl bromide from 1,1-difluoroethylene is a multi-step process that involves the sequential transformation of the olefin.[5][6][7] This pathway is advantageous due to the relatively low cost of the starting material and the well-understood nature of the individual reactions. The overall transformation can be logically divided into three key stages:
-
Free-Radical Bromination of 1,1-difluoroethylene to produce 1,2-dibromo-1,1-difluoroethane.
-
Dehydrobromination of the resulting dibromoethane to yield 1,1-dibromo-2,2-difluoroethylene.
-
Oxidative Cleavage of the dibromodifluoroethylene to form the target molecule, bromodifluoroacetyl bromide.
This guide will dissect each of these stages, providing not only the procedural steps but also the underlying chemical principles and critical process parameters that ensure a successful and reproducible synthesis.
Stage 1: Free-Radical Bromination of 1,1-Difluoroethylene
The first step in this synthetic sequence is the addition of bromine across the double bond of 1,1-difluoroethylene. This reaction proceeds via a free-radical chain mechanism, which is initiated by ultraviolet (UV) light.[6][8]
Mechanism Insight: The UV irradiation facilitates the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•).[8] These radicals then initiate a chain reaction, adding to the electron-rich double bond of the 1,1-difluoroethylene. The propagation steps involve the formation of a bromo-difluoroethyl radical, which then abstracts a bromine atom from another molecule of Br₂ to form the product and a new bromine radical, thus continuing the chain. This method is highly efficient, often leading to quantitative yields.[6]
Stage 2: Dehydrobromination to 1,1-Dibromo-2,2-difluoroethylene
The 1,2-dibromo-1,1-difluoroethane produced in the first stage is then subjected to dehydrobromination to form 1,1-dibromo-2,2-difluoroethylene. This elimination reaction is typically carried out in an aqueous alkaline medium, such as with sodium hydroxide.[5][6]
Causality of Experimental Choice: The use of a strong base is essential to abstract a proton from the carbon bearing the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent C-H bond, facilitating its removal. The subsequent elimination of a bromide ion results in the formation of the C=C double bond.
Stage 3: Autooxidation to Bromodifluoroacetyl Bromide
The final and most critical step is the oxidation of 1,1-dibromo-2,2-difluoroethylene. This is achieved through autooxidation, by reacting the olefin with oxygen.[5][6][7][9] This reaction leads to the formation of bromodifluoroacetyl bromide, although it is important to note that a mixture of products can be formed.
Process Considerations: The autooxidation of CF₂=CBr₂ with oxygen typically yields a mixture containing bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.[5][6][7] The reaction can achieve high overall yields (around 90%), with the desired bromodifluoroacetyl bromide being the major component (approximately 53%).[5][6][7] Subsequent purification, typically by fractional distillation, is necessary to isolate the target compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from 1,1-difluoroethylene to bromodifluoroacetyl bromide.
Caption: Synthetic workflow for bromodifluoroacetyl bromide.
Detailed Experimental Protocol
This protocol is a synthesized representation of the procedures described in the literature.[5][6][7] Warning: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
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Reactants: 1,1-Difluoroethylene (gas), Bromine (liquid), Sodium Hydroxide, Oxygen (gas).
-
Solvents: Water (deionized).
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Equipment: Gas cylinder with regulator for 1,1-difluoroethylene, UV photoreactor, three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, gas inlet tube, distillation apparatus.
Step-by-Step Procedure
Step 1: Synthesis of 1,2-Dibromo-1,1-difluoroethane
-
Set up the photoreactor and charge it with liquid bromine.
-
Cool the reactor and begin bubbling 1,1-difluoroethylene gas through the bromine while irradiating with a UV lamp. The reaction is typically carried out without a solvent.[6]
-
Maintain the reaction temperature between 40-60°C.[7]
-
Continue the gas addition until the characteristic red-brown color of bromine disappears, indicating complete consumption.
-
Wash the crude product with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a water wash.
-
The resulting 1,2-dibromo-1,1-difluoroethane can be used in the next step, often without further purification.
Step 2: Synthesis of 1,1-Dibromo-2,2-difluoroethylene
-
In a three-neck flask equipped with a stirrer, condenser, and dropping funnel, prepare an aqueous solution of sodium hydroxide.
-
Add the crude 1,2-dibromo-1,1-difluoroethane dropwise to the stirred alkaline solution.
-
The dehydrobromination is typically performed at a moderately elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate.[5]
-
After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.
-
The organic layer containing 1,1-dibromo-2,2-difluoroethylene is then separated from the aqueous layer.
Step 3: Synthesis of Bromodifluoroacetyl Bromide
-
The crude 1,1-dibromo-2,2-difluoroethylene is placed in a suitable reactor equipped with a gas inlet.
-
Oxygen gas is bubbled through the liquid at a controlled rate.
-
The reaction is an autooxidation and may not require external heating, but monitoring the temperature is crucial.
-
The reaction progress can be monitored by techniques such as GC-MS.
-
Upon completion, the resulting mixture contains bromodifluoroacetyl bromide as the major product.[5][6]
-
The final product is isolated and purified by fractional distillation under reduced pressure.
Quantitative Data Summary
| Stage | Reactants | Key Conditions | Product | Typical Yield | Reference(s) |
| 1 | 1,1-Difluoroethylene, Bromine | UV irradiation | 1,2-Dibromo-1,1-difluoroethane | Quantitative | [6] |
| 2 | 1,2-Dibromo-1,1-difluoroethane, NaOH | Aqueous alkaline medium | 1,1-Dibromo-2,2-difluoroethylene | ~63% (overall from CF₂=CH₂) | [6] |
| 3 | 1,1-Dibromo-2,2-difluoroethylene, Oxygen | Autooxidation | Bromodifluoroacetyl Bromide | ~90% (mixture), ~53% (of the mixture) | [5][6][7] |
Alternative Synthesis via Oleum Oxidation
For the sake of providing a comprehensive overview, it is pertinent to mention an alternative and widely patented route to bromodifluoroacetyl halides. This method involves the oxidation of various 1,1-difluoro-1,2-dibromodihaloethanes (CF₂BrCBrXY, where X, Y = Br or Cl) using oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[5][6][9]
This process typically involves heating the halogenated ethane with oleum (50-70% SO₃ content) at temperatures between 40°C and 100°C.[6][9] The resulting bromodifluoroacetyl halide (bromide or chloride, depending on the starting material) is vaporized from the reaction medium and collected.[6] While effective, this method involves handling highly corrosive oleum and often requires the use of mercury-based catalysts, which presents significant environmental and safety challenges.[5][6]
Safety and Handling
Critical Warning: Bromodifluoroacetyl bromide and its precursors are hazardous chemicals. All handling must be performed in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
-
Hazards: Bromodifluoroacetyl bromide is corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (a substance that irritates the eyes and causes tears).[11] Inhalation may be harmful, and it reacts violently with water. Precursors like bromine are also highly toxic and corrosive.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and appropriate protective clothing.[10]
-
Respiratory Protection: Use in a fume hood. If there is a risk of inhalation, a self-contained breathing apparatus (SCBA) must be used.[10]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area, away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen).
-
Ground all equipment to prevent static discharge.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][11]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get immediate medical attention.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[10][11]
-
Conclusion
The synthesis of bromodifluoroacetyl bromide from 1,1-difluoroethylene represents a robust and scalable method for producing this valuable synthetic intermediate. While the multi-step nature of the process requires careful control over each reaction, the underlying chemistry is well-established. The free-radical bromination and subsequent dehydrobromination are high-yielding steps, and the final autooxidation provides a direct, albeit non-selective, route to the desired acyl bromide. As with all chemical syntheses involving hazardous materials, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for a successful and safe outcome. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this important fluorinated building block.
References
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SAFETY DATA SHEET. (2005, January 12). Exposome-Explorer. Retrieved from [Link]
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Copper-Catalyzed Difluoroalkylation Reaction. (2022, December 2). MDPI. Retrieved from [Link]
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Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. (2024, April 19). PubMed. Retrieved from [Link]
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PREPARATION OF 2-BROMOETHYL TETRAFLUOROCHLOROSULFATE FOR THE SYNTHESIS OF BROMODIFLUOROACETIC ACID DERIVATIVES. (n.d.). Fluorine Notes. Retrieved from [Link]
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Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Bromodifluoroacetyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Fluoroalkylation reactions in aqueous media: a review. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Fluoroalkylation Reactions in Aqueous Media: A Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorinated Free Radicals. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Google Patents.
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Bromodifluoroacetylchloride - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]
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